molecular formula C21H21N3O6S B2892111 N-(2,2-dimethoxyethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide CAS No. 688055-52-9

N-(2,2-dimethoxyethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide

Cat. No.: B2892111
CAS No.: 688055-52-9
M. Wt: 443.47
InChI Key: ZSZMKSRXWIBNMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide backbone substituted with a 2,2-dimethoxyethyl group and a fused quinazoline-dioxolo-sulfanylidene scaffold. The quinazoline core is modified with a sulfanylidene (C=S) group at position 6 and an oxo group at position 8, while the [1,3]dioxolo[4,5-g] ring system contributes to its planar, electron-rich structure.

Properties

CAS No.

688055-52-9

Molecular Formula

C21H21N3O6S

Molecular Weight

443.47

IUPAC Name

N-(2,2-dimethoxyethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide

InChI

InChI=1S/C21H21N3O6S/c1-27-18(28-2)9-22-19(25)13-5-3-12(4-6-13)10-24-20(26)14-7-16-17(30-11-29-16)8-15(14)23-21(24)31/h3-8,18H,9-11H2,1-2H3,(H,22,25)(H,23,31)

InChI Key

ZSZMKSRXWIBNMG-UHFFFAOYSA-N

SMILES

COC(CNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4)OC

solubility

not available

Origin of Product

United States

Biological Activity

N-(2,2-dimethoxyethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide is a compound of interest due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies, highlighting its implications in medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a quinazoline core, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions that incorporate various functional groups to enhance biological efficacy.

Biological Activity Overview

N-(2,2-dimethoxyethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide has been evaluated for several biological activities:

  • Anticancer Activity :
    • Quinazoline derivatives exhibit significant anticancer properties. Studies indicate that compounds with similar structures can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
    • In vitro studies have demonstrated that this compound can induce cytotoxic effects against breast cancer cells (e.g., MCF-7) using assays like MTT to assess cell viability .
  • Antimicrobial Properties :
    • Research has shown that quinazoline derivatives possess antimicrobial activities against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways .
  • Anti-inflammatory Effects :
    • Some studies suggest that compounds in this class can reduce inflammation markers in vitro and in vivo. This is particularly relevant for conditions such as arthritis and other inflammatory diseases .

Research Findings and Case Studies

Several studies have focused on the biological activity of quinazoline derivatives, including the compound :

StudyFindings
Demonstrated significant binding affinity to cancer cell receptors, inhibiting growth in MCF-7 cells.
Reported potent antibacterial activity against E. coli and S. aureus with high inhibition percentages.
Showed anti-inflammatory properties with effective inhibition of 5-lipoxygenase enzyme activity.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of N-(2,2-dimethoxyethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide to various biological targets:

  • Binding Affinity : The compound exhibited favorable binding energies with key proteins involved in cancer progression.
  • Stability Analysis : Molecular dynamics simulations confirmed the stability of the protein-ligand complex over time, suggesting potential therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzamide Backbones

(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide derivatives

  • Core Structure: Benzamide linked to a thiazolidinone ring via a methylene bridge.
  • Key Differences: Replaces the quinazoline-dioxolo-sulfanylidene system with a thiazolidinone (2,4-dioxo-1,3-thiazolidine) moiety.
  • Synthesis : Utilizes carbodiimide-mediated coupling (e.g., EDC/HOBt) for amide bond formation, contrasting with the multi-step cyclization likely required for the target compound’s quinazoline core .

Pesticide-Related Benzamides (e.g., etobenzanid, diflufenican)

  • Core Structure : Substituted benzamides with halogenated or alkoxy groups.
  • Key Differences : Lack fused heterocyclic systems (e.g., quinazoline-dioxolo), relying instead on halogen or trifluoromethyl groups for bioactivity.
  • Applications : Primarily herbicidal or pesticidal, targeting plant-specific pathways (e.g., acetolactate synthase inhibition) .
Quinazoline-Based Analogues

2-(3-(6,8-Bis(4-methoxyphenyl)-2-methyl-4-oxo-tetrahydroquinazolin-2-yl)-dimethylpropyl)quinazolin-4(3H)-one (Compound 4l)

  • Core Structure: Tetrahydroquinazolinone with bis(4-methoxyphenyl) substitutions.
  • Key Differences : Lacks the sulfanylidene and dioxolo groups but includes methoxy-substituted aryl rings for enhanced lipophilicity.
  • Synthesis : Suzuki-Miyaura cross-coupling with PdCl₂(PPh₃)₂, highlighting divergent synthetic routes compared to the target compound’s likely cyclocondensation steps .

Spiro[4.5]decane-6,10-dione Derivatives

  • Core Structure : Fused oxa-aza-spiro systems with benzothiazole substituents.
  • Key Differences : Replaces the quinazoline core with a spirocyclic framework but retains electron-withdrawing groups (e.g., oxo, benzothiazole).
  • Applications : Spiro compounds are investigated for CNS activity, indicating divergent biological targets compared to the benzamide-quinazoline hybrid .

Structural and Functional Analysis Table

Compound Core Structure Key Functional Groups Synthesis Method Potential Applications
Target Compound Benzamide-quinazoline hybrid Sulfanylidene, dioxolo, dimethoxyethyl Multi-step cyclization/amide coupling Enzyme inhibition, anticancer
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide Benzamide-thiazolidinone hybrid Thiazolidinone, methylene bridge EDC/HOBt-mediated coupling Antimicrobial, anticancer
Compound 4l (Quinazolinone) Tetrahydroquinazolinone Methoxyphenyl, oxo Suzuki-Miyaura coupling Kinase inhibition
Etobenzanid Halogenated benzamide Dichlorophenyl, ethoxymethoxy SNAr or nucleophilic substitution Herbicide

Research Implications and Limitations

  • Structural Advantages of Target Compound : The sulfanylidene group may enhance metal chelation or hydrogen-bonding interactions, while the dioxolo ring increases planarity for π-π stacking.
  • Gaps in Evidence: No direct pharmacological data for the target compound are provided; inferences are drawn from structural analogs.
  • Synthetic Challenges : Multi-step synthesis involving cyclocondensation (for quinazoline) and regioselective sulfanylidene introduction may limit scalability compared to simpler benzamide derivatives .

Q & A

Q. What are the key synthetic steps and reaction conditions required to synthesize this compound?

The synthesis involves multi-step organic reactions:

  • Quinazoline Core Formation : Cyclization of precursor molecules (e.g., anthranilic acid derivatives) under acidic or basic conditions to form the dioxoloquinazolinone scaffold .
  • Substituent Introduction : Electrophilic substitution or coupling reactions (e.g., Suzuki coupling) to attach the sulfanylidene and benzamide groups .
  • Final Assembly : Amide bond formation between the quinazoline intermediate and the dimethoxyethyl-benzamide moiety using coupling agents like EDC/HOBt in anhydrous DMF .
  • Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization to achieve >95% purity .

Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the quinazoline core and substituent positions (e.g., sulfanylidene at C6, benzamide at C7) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ ion) and fragmentation patterns .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm1^{-1}, S-H/N-H bonds) .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity for kinase targets) .
  • Cell Viability Assays : MTT or resazurin-based assays in cancer cell lines (e.g., HepG2, MCF-7) to assess cytotoxicity .
  • Binding Studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure target affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies involving similar quinazoline derivatives?

  • Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .
  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., chlorophenyl vs. methoxyphenyl groups) on potency using in silico tools (e.g., molecular docking) .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends, such as the role of the sulfanylidene group in enhancing target binding .

Q. What strategies optimize the compound’s pharmacokinetic properties without compromising bioactivity?

  • Prodrug Design : Mask polar groups (e.g., sulfanylidene) with ester or carbamate linkers to improve oral bioavailability .
  • Metabolic Stability Testing : Use hepatic microsomes or CYP450 isoforms to identify vulnerable sites for structural modification (e.g., replacing labile methoxy groups) .
  • Solubility Enhancement : Co-crystallization with cyclodextrins or formulation in nanoemulsions .

Q. How should researchers design experiments to elucidate the compound’s mechanism of action?

  • Target Deconvolution : Employ chemical proteomics (e.g., affinity chromatography coupled with LC-MS/MS) to identify binding partners .
  • Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., apoptosis or autophagy pathways) .
  • Mutagenesis Studies : Engineer point mutations in putative target proteins (e.g., kinases) to validate binding interactions .

Q. What analytical methods are critical for assessing environmental fate in compliance with regulatory guidelines?

  • Degradation Studies : Hydrolysis/photolysis under simulated environmental conditions (pH 5–9, UV light) with HPLC-UV monitoring .
  • Bioaccumulation Potential : Measure logP values (e.g., using shake-flask method) and assess toxicity in model organisms (e.g., Daphnia magna) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Optimized Yield

StepReagents/ConditionsYield (%)Purity (%)Reference
Quinazoline FormationH2_2SO4_4, 80°C, 12 h6590
Benzamide CouplingEDC/HOBt, DMF, rt, 24 h7895
Final PurificationSilica gel (DCM:MeOH 95:5)8598

Q. Table 2. Comparative Bioactivity of Analogues

Substituent (R)IC50_{50} (μM)Target EnzymeAssay TypeReference
4-Chlorophenyl0.45Kinase XFluorescence
4-Methoxyphenyl1.20Kinase XFluorescence
2,3-Dimethoxyphenyl0.89Protease YColorimetric

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.